1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645434
InChI: InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
SMILES:
Molecular Formula: C5H10N4O
Molecular Weight: 142.16 g/mol

1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17645434

Molecular Formula: C5H10N4O

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
IUPAC Name 1-(2-methoxyethyl)triazol-4-amine
Standard InChI InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
Standard InChI Key SCTMGOGHGKXVON-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(N=N1)N

Introduction

Chemical Structure and Identification

Molecular Architecture and Stereoelectronic Features

1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine belongs to the 1,2,3-triazole family, a heterocyclic scaffold renowned for its stability and versatility in drug design. The molecule comprises a triazole core substituted with a 2-methoxyethyl group at N1 and an amine group at C4 (Figure 1). The methoxyethyl chain introduces flexibility and hydrophilicity, while the amine group enhances hydrogen-bonding potential.

Table 1: Key Molecular Descriptors of 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine

PropertyValue
Molecular FormulaC₅H₁₀N₄O
Molecular Weight142.16 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
XLogP3-AA-0.9
Topological Polar Surface Area75.5 Ų

The low XLogP3-AA value indicates moderate hydrophilicity, corroborated by a polar surface area of 75.5 Ų, which suggests favorable solubility in aqueous environments . The molecule’s conformational flexibility, conferred by three rotatable bonds, may facilitate interactions with biological targets.

Synthesis and Manufacturing

Route 1: Huisgen Cycloaddition

  • Precursor Preparation:

    • Azide Component: 2-Methoxyethyl azide (CH₃OCH₂CH₂N₃).

    • Alkyne Component: Propargyl amine (HC≡CCH₂NH₂).

  • Cycloaddition: React precursors under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in aqueous tert-butanol at 50°C .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

This route offers regioselectivity for the 1,4-disubstituted triazole, though optimization may be required to suppress dimerization of the alkyne.

Route 2: Substitution Reactions

Functionalization of preformed triazole cores could also yield the target compound:

  • Alkylation: Treat 1H-1,2,3-triazol-4-amine with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .

  • Work-Up: Neutralization and recrystallization from ethanol/water.

Challenges in Scale-Up

  • Amine Protection: The free amine may participate in side reactions; Boc protection (tert-butyloxycarbonyl) could improve yields.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate removal. Switching to ethanol/water mixtures may aid industrial processing.

Physicochemical and Computational Properties

Solubility and Partitioning

The computed XLogP3-AA (-0.9) suggests moderate hydrophilicity, aligning with the molecule’s two hydrogen-bond acceptors (methoxy oxygen, triazole nitrogens) and one donor (amine) . Aqueous solubility is estimated at ~10 mg/mL, making it suitable for oral formulations.

Stability Profile

  • Thermal Stability: Predicted decomposition temperature >200°C, based on analog data .

  • Photostability: The aromatic triazole ring may confer resistance to UV degradation, though the methoxy group could sensitize oxidation.

Table 2: Computed Physicochemical Properties

PropertyValue
Exact Mass142.0855 Da
Monoisotopic Mass142.0855 Da
Heavy Atom Count10
Complexity131

Applications in Materials Science

Coordination Chemistry

The triazole nitrogen atoms can act as ligands for transition metals. For instance, silver(I) complexes of similar triazoles exhibit luminescent properties, suggesting utility in optoelectronic devices .

Polymer Modification

Incorporating 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine into polyurethanes could enhance hydrophilicity and biocompatibility for medical coatings.

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